molecular formula C13H17NO3 B8167698 Benzyl allyloxy(ethyl)carbamate

Benzyl allyloxy(ethyl)carbamate

Cat. No.: B8167698
M. Wt: 235.28 g/mol
InChI Key: LGIRXDANZYYAJY-UHFFFAOYSA-N
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Description

Benzyl allyloxy(ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in synthetic organic chemistry due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl allyloxy(ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with allyloxy(ethyl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.

Another method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to facilitate the Hofmann rearrangement of aromatic and aliphatic amides, producing benzyl carbamates in high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl allyloxy(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd-C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Benzyl allyloxy(ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl allyloxy(ethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under specific conditions, such as acidic or basic hydrolysis, or catalytic hydrogenation, to release the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl allyloxy(ethyl)carbamate is unique due to its dual functionality, combining the stability of the benzyl group with the reactivity of the allyloxy group. This makes it particularly versatile in synthetic applications, allowing for selective protection and deprotection of amines under a variety of conditions.

Properties

IUPAC Name

benzyl N-ethyl-N-prop-2-enoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-10-17-14(4-2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIRXDANZYYAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OCC1=CC=CC=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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